2-Benzylbenzonitrile

photosubstitution benzylic silanes nitrile regioselectivity

Ortho-benzyl substitution is non-negotiable for accessing benzylic oxidation to 2-cyanobenzophenones—a transformation unsubstituted or para-isomers fail to achieve efficiently. This specific 2-benzyl isomer provides a demonstrated 66% yield (vs. para 45%) in photochemical protocols and is the rational procurement choice for isoindolin-1-one scaffold cascades. Moderate lipophilicity (LogP 3.56) also supports HPLC method development applications.

Molecular Formula C14H11N
Molecular Weight 193.24 g/mol
CAS No. 56153-61-8
Cat. No. B1313534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylbenzonitrile
CAS56153-61-8
Molecular FormulaC14H11N
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=CC=C2C#N
InChIInChI=1S/C14H11N/c15-11-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10H2
InChIKeyYCSOWXPYKGFJBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylbenzonitrile (CAS 56153-61-8): Procurement Specifications and Baseline Characteristics for Research-Grade Intermediates


2-Benzylbenzonitrile (CAS 56153-61-8), also known as o-benzylbenzonitrile, is an aromatic nitrile compound with the molecular formula C14H11N and a molecular weight of 193.24 g/mol [1]. It consists of a benzonitrile core substituted at the ortho position with a benzyl group (C6H5CH2–), forming a diarylmethane scaffold . The compound is supplied as a crystalline solid with a minimum purity specification of 95% , a boiling point of 320.1±11.0 °C at 760 mmHg, and a predicted density of 1.1±0.1 g/cm³ [1]. Its LogP of 3.56–3.64 indicates moderate lipophilicity suitable for organic solvent handling [1].

Why Generic Substitution of 2-Benzylbenzonitrile with Positional Isomers or Unsubstituted Benzonitriles Compromises Synthetic Outcomes


In-class benzonitrile derivatives cannot be freely interchanged for the preparation of 2-cyanobenzophenones and subsequent isoindolinone cascades because the ortho-benzyl substitution pattern dictates both the accessibility of the benzylic oxidation pathway and the electrophilic character of the resulting ketone product. The 2-benzyl isomer enables mild benzylic oxidation to generate the ortho-cyano-substituted diaryl ketone scaffold, a transformation that fails with the unsubstituted benzonitrile core and proceeds with markedly different efficiency for para-substituted analogs [1][2]. Substituting a generic benzonitrile or the 4-benzyl isomer into a reaction sequence designed for the 2-benzyl derivative would alter the steric and electronic environment of both the oxidation step and any subsequent nucleophilic additions to the carbonyl, directly impacting yield, regioselectivity, and downstream product purity [1].

Quantitative Differentiation of 2-Benzylbenzonitrile (CAS 56153-61-8) Versus Positional Isomers and Generic Alternatives


Regioselectivity Comparison: 2-Benzylbenzonitrile vs. 4-Benzylbenzonitrile in Photosubstitution Yield

In the photochemical reaction of dicyanobenzenes with benzyl(trimethyl)silane, 2-benzylbenzonitrile (ortho-isomer) was obtained in ~66% yield, whereas the para-isomer (4-benzylbenzonitrile) yielded only ~45% under identical reaction conditions. This represents an absolute yield advantage of approximately 21 percentage points and a relative yield increase of 47% for the ortho-substituted product [1].

photosubstitution benzylic silanes nitrile regioselectivity ortho-substitution

Synthetic Pathway Differentiation: 2-Benzylbenzonitrile as Precursor to 2-Cyanobenzophenones via Mild Oxidation

2-Benzylbenzonitrile serves as a direct precursor for the synthesis of 2-cyanobenzophenones via very mild benzylic oxidation conditions, a transformation that cannot be accessed from unsubstituted benzonitrile due to the absence of the benzyl moiety. The resulting 2-cyanobenzophenones exhibit very good electrophilicity toward mild carbon- and hetero-nucleophiles, enabling the synthesis of 3,3-disubstituted isoindolin-1-ones with high efficiency [1].

2-cyanobenzophenone synthesis benzylic oxidation isoindolinone precursors cascade reactions

Physicochemical Differentiation: 2-Benzylbenzonitrile vs. Unsubstituted Benzonitrile Core

The benzyl substitution in 2-benzylbenzonitrile increases the molecular weight from 103.12 g/mol (benzonitrile) to 193.24 g/mol and the calculated LogP from approximately 1.28 (benzonitrile) to 3.56–3.64 for 2-benzylbenzonitrile [1][2]. This LogP increase of approximately 2.3 log units represents a greater than 200-fold increase in octanol-water partition coefficient, substantially altering solubility and extraction behavior.

lipophilicity LogP molecular complexity aromatic nitriles

Evidence-Backed Application Scenarios for 2-Benzylbenzonitrile (CAS 56153-61-8) in Academic and Industrial Research


Synthesis of 2-Cyanobenzophenone Intermediates for Isoindolinone Library Construction

2-Benzylbenzonitrile is the preferred starting material for preparing 2-cyanobenzophenones via mild benzylic oxidation. The resulting ortho-cyano diaryl ketones exhibit strong electrophilicity that enables cascade reactions with carbon- and hetero-nucleophiles to produce diverse 3,3-disubstituted isoindolin-1-ones, a privileged scaffold in medicinal chemistry [1]. This application is supported by the compound's unique ortho-benzyl substitution pattern, which is essential for accessing the benzylic oxidation pathway that unsubstituted benzonitriles cannot undergo.

Photochemical C–C Bond Formation Using Benzylic Silanes

For photochemical synthesis protocols involving dicyanobenzenes and benzylic silanes, 2-benzylbenzonitrile (ortho-isomer) delivers a demonstrated ~66% yield, substantially outperforming the para-isomer's ~45% yield under identical conditions [1]. This yield advantage (21 percentage points absolute, 47% relative) translates directly to higher material efficiency and reduced purification overhead, making the ortho-isomer the rational procurement choice for this reaction class.

Diarylmethane Building Block for Coordination Chemistry and Ligand Design

The diarylmethane core of 2-benzylbenzonitrile, featuring both a nitrile group and an ortho-benzyl substituent, provides a scaffold capable of forming coordination complexes with transition metals [1]. The nitrile group serves as a Lewis basic site for metal coordination, while the benzyl moiety contributes steric bulk and hydrophobic character that can modulate metal center geometry and solubility. This combination of functional groups and substitution pattern makes the compound a candidate building block for ligand synthesis in homogeneous catalysis research.

Analytical Method Development for Moderately Lipophilic Aromatic Nitriles

With a LogP of 3.56–3.64 and a boiling point of 320.1±11.0 °C [1], 2-benzylbenzonitrile serves as a representative moderately lipophilic aromatic nitrile for developing reversed-phase HPLC methods, liquid-liquid extraction protocols, and GC-MS calibration. Its physicochemical profile bridges the gap between low-molecular-weight benzonitriles (LogP ~1.3) and highly lipophilic polyaromatic nitriles, providing a mid-range reference standard for method validation in analytical chemistry and quality control laboratories.

Technical Documentation Hub

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